6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine
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Overview
Description
6-Methoxy-3-methyl-2,3,4,5-tetrahydropyridine is a heterocyclic organic compound characterized by a tetrahydropyridine ring substituted with a methoxy group at the 6-position and a methyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2,3,4,5-tetrahydropyridine with methanol in the presence of an acid catalyst to introduce the methoxy group at the 6-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-3-methyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield tetrahydropyridine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups at the methoxy or methyl positions .
Scientific Research Applications
6-Methoxy-3-methyl-2,3,4,5-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
6-Methoxy-2,3,4,5-tetrahydropyridine: Lacks the methyl group at the 3-position.
3-Methyl-2,3,4,5-tetrahydropyridine: Lacks the methoxy group at the 6-position.
6-Methoxy-3-(trifluoromethyl)-2,3,4,5-tetrahydropyridine: Contains a trifluoromethyl group instead of a methyl group at the 3-position.
Uniqueness: 6-Methoxy-3-methyl-2,3,4,5-tetrahydropyridine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
6-methoxy-3-methyl-2,3,4,5-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-3-4-7(9-2)8-5-6/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKHQKFILUFNHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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